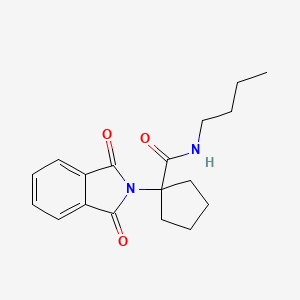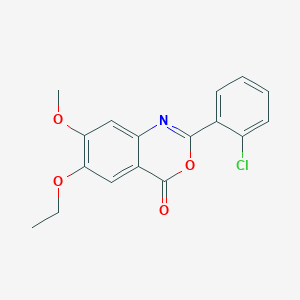
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as compound B, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thalidomide, a drug that was once used as a sedative but was later found to cause birth defects. Compound B has been modified to eliminate the teratogenic effects of thalidomide while retaining its anti-inflammatory and immunomodulatory properties.
作用機序
The exact mechanism of action of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to induce the production of anti-inflammatory cytokines such as IL-10. It also inhibits the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
In addition to its anti-inflammatory and immunomodulatory effects, N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer and other diseases. It also has anti-fibrotic effects, which may be useful in the treatment of fibrotic diseases such as pulmonary fibrosis.
実験室実験の利点と制限
Compound B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B. One area of interest is its potential use in cancer therapy. It has been shown to have anti-tumor effects in several types of cancer, and further research is needed to determine its effectiveness in vivo. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has been shown to have immunomodulatory effects, which may make it useful in these diseases. Finally, further research is needed to fully understand the mechanism of action of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B and to identify any potential side effects or limitations.
合成法
The synthesis of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B involves several steps, starting with the synthesis of the intermediate N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, N-(2-bromoethyl)phthalimide. This intermediate is then reacted with N-butylcyclopentanecarboxamide to yield N-butyl-1-(2-phthalimidoethyl)cyclopentane-1-carboxamide. The phthalimide group is then removed by reaction with hydrazine hydrate, followed by cyclization to yield the final product, N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide.
科学的研究の応用
Compound B has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and multiple sclerosis. It has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic effects, which make it a promising candidate for the treatment of these diseases.
特性
IUPAC Name |
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-19-17(23)18(10-6-7-11-18)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMYDSXICSFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)